molecular formula C10H20N2O3 B6177885 methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate CAS No. 1855829-02-5

methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate

Cat. No.: B6177885
CAS No.: 1855829-02-5
M. Wt: 216.28 g/mol
InChI Key: KPKIKLLFLHLLSW-UHFFFAOYSA-N
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Description

Methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of propanoic acid and contains a dimethylamino group, making it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate can be synthesized through a multi-step process involving the reaction of methyl 3-(dimethylamino)propanoate with N-methylpropanamide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biochemical effects. The compound’s effects are mediated through various pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • N,N-Dimethyl-β-alanine methyl ester
  • Methyl β-(dimethylamino)propionate

Uniqueness

Methyl 3-[3-(dimethylamino)-N-methylpropanamido]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylamino group and the N-methylpropanamido moiety allows for a broader range of reactivity and applications compared to similar compounds.

Properties

CAS No.

1855829-02-5

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

methyl 3-[3-(dimethylamino)propanoyl-methylamino]propanoate

InChI

InChI=1S/C10H20N2O3/c1-11(2)7-5-9(13)12(3)8-6-10(14)15-4/h5-8H2,1-4H3

InChI Key

KPKIKLLFLHLLSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)N(C)CCC(=O)OC

Purity

95

Origin of Product

United States

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